Caffeidine Nitrate

Pharmaceutical Analysis Quality Control Method Validation

Analytical scientists require certified reference materials with regulatory traceability to satisfy GMP/GLP requirements. Caffeidine Nitrate CRM (CAS 209725-34-8), a certified pharmaceutical secondary standard, directly addresses this need for caffeine impurity quantification. - Certified to ISO 17034 & ISO/IEC 17025; multi-traceable to USP, EP, and BP primary standards for defensible ANDA/NDA data. - Supplied in neat format for stability-indicating method development and validation per ICH Q2(R1). - Ensures method specificity, linearity, accuracy, and precision for caffeine impurity profiling in APIs and finished dosage forms.

Molecular Formula C7H13N5O4
Molecular Weight 231.21 g/mol
CAS No. 209725-34-8
Cat. No. B1460486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeidine Nitrate
CAS209725-34-8
Molecular FormulaC7H13N5O4
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCNC1=C(N(C=N1)C)C(=O)NC.[N+](=O)(O)[O-]
InChIInChI=1S/C7H12N4O.HNO3/c1-8-6-5(7(12)9-2)11(3)4-10-6;2-1(3)4/h4,8H,1-3H3,(H,9,12);(H,2,3,4)
InChIKeyXGFNYBSCQHXIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeidine Nitrate CAS 209725-34-8: Certified Reference Material for Pharmaceutical Analysis and Regulatory Compliance


Caffeidine nitrate (CAS: 209725-34-8), also known as Caffeine EP Impurity E nitrate salt, is a pharmaceutical secondary standard and certified reference material (CRM) . It is an imidazole derivative with the molecular formula C₇H₁₃N₅O₄ and a molecular weight of 231.21 g/mol . This compound is utilized as a reference standard for the identification, quantification, and quality control of caffeidine, a known degradation product and impurity of caffeine (C080100) . It is supplied in neat format for analytical method development and validation, with recommended storage at +5°C and shipping at room temperature .

Caffeidine Nitrate 209725-34-8: Why In-Class Analogs Cannot Substitute for Regulated Method Development


In pharmaceutical analysis, the selection of a reference standard is not based on structural similarity but on regulatory traceability and certified purity. While caffeidine nitrate is one of several possible salts of caffeidine (e.g., hydrochloride salt ), substitution is not permissible in a regulated Good Manufacturing Practice (GMP) or Good Laboratory Practice (GLP) environment . The nitrate salt is specifically designated as a pharmaceutical secondary standard and CRM, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification, which provides multi-traceability to USP, EP, and BP primary standards, is a critical differentiator that ensures analytical data integrity and regulatory acceptance. A generic analog, even if it shares the caffeidine core, lacks this documented traceability chain and certified purity profile, thereby invalidating its use in formal method validation and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

Caffeidine Nitrate 209725-34-8: A Quantitative Evidence Guide for Procurement and Method Selection


Caffeidine Nitrate CRM Certification and Traceability

Caffeidine nitrate is certified as a pharmaceutical secondary standard (CRM) under ISO 17034 and ISO/IEC 17025 . This certification distinguishes it from non-certified materials or other caffeidine salts. The certified purity, typically provided with a Certificate of Analysis (COA), is a quantitative differentiator. For example, a specific lot of the nitrate salt CRM might be certified to a purity of 99.8% ± 0.5% (95% confidence interval), whereas a generic caffeidine hydrochloride reagent may have a stated purity of ≥95% with no documented uncertainty or traceability . This difference in data quality directly impacts the accuracy and reliability of quantitative analytical methods.

Pharmaceutical Analysis Quality Control Method Validation

Distinct Biological Profile of Caffeidine Compared to Caffeine

Caffeidine, the base molecule of the nitrate salt, exhibits a markedly different toxicological and biological profile from its parent compound, caffeine. While caffeine is not classified as a carcinogen, studies indicate that caffeidine is a human carcinogen, with its action possibly mediated through endogenous nitrosation to form mononitroso caffeidine (MNC) [1]. This critical differentiation provides a scientific rationale for its use as an analytical standard to monitor a potentially hazardous impurity, rather than as a simple structural analog for biochemical studies. The biological activity of caffeidine, such as its inhibition of cyclic nucleotide phosphodiesterases, is noted but is secondary to its primary role as a marker of a carcinogenic degradation product [2].

Toxicology Carcinogenicity Mechanism of Action

Synthesis of Caffeidine Nitrate for Use as an Analytical Reference

The synthesis of caffeidine nitrate is specifically disclosed in a patent as a method to produce the compound for its use as a reference substance in the qualitative and quantitative detection of caffeidine in caffeine [1]. The patented synthesis involves reacting caffeine with liquid caustic soda in a mass ratio of 1:4 to 1:10 at a temperature of 80-130°C for 0.5-6 hours [2]. This targeted synthetic route is optimized for creating the nitrate salt of the impurity, contrasting with the general synthesis of caffeidine base (CAS 20041-90-1) which may be achieved through different means and does not directly yield the nitrate salt. This ensures that the material produced is consistent with the impurity profile expected in caffeine manufacturing processes.

Synthetic Chemistry Impurity Synthesis Reference Standard

Caffeidine Nitrate 209725-34-8: Key Application Scenarios Based on Analytical and Regulatory Evidence


Pharmaceutical Quality Control and Release Testing of Caffeine-Containing Products

Caffeidine nitrate CRM is used as a reference standard for the identification and quantification of caffeidine impurity in caffeine active pharmaceutical ingredient (API) and finished dosage forms . Its certified purity and traceability are essential for generating accurate and defensible data to meet regulatory specifications outlined in pharmacopeias (e.g., EP, USP) for submission in ANDA and NDA dossiers .

Analytical Method Development and Validation for Impurity Profiling

Analytical scientists use caffeidine nitrate CRM to develop and validate stability-indicating methods, such as HPLC or LC-MS, for the separation and quantification of caffeine and its related impurities, including caffeidine . The compound's well-defined identity and purity are critical for establishing method specificity, linearity, accuracy, and precision as required by ICH Q2(R1) guidelines [1].

Food and Beverage Safety and Quality Testing

Caffeidine nitrate CRM is applicable in food and beverage quality control laboratories for the detection and quantification of caffeidine, a potential indicator of caffeine degradation or contamination . The standard is used to calibrate analytical instruments and validate methods for monitoring product quality and safety throughout the shelf-life of coffee, tea, and caffeinated beverages .

Technical Documentation Hub

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